molecular formula C12H22N2O2 B14791248 tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B14791248
M. Wt: 226.32 g/mol
InChI Key: RKITXPQOOVWRNA-FFFFSGIJSA-N
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Description

tert-Butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic amine derivative featuring a 3,7-diazabicyclo[4.2.0]octane core with a tert-butyl carbamate (Boc) group at position 3 and a methyl substituent at the (1R)-position. This compound is widely utilized as a chiral building block in pharmaceutical synthesis, particularly for nicotinic acetylcholine receptor (nAChR) ligands and other bioactive molecules requiring rigid, stereochemically defined scaffolds . Its bicyclic structure imparts conformational rigidity, enhancing binding specificity in drug-receptor interactions.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9?,12-/m1/s1

InChI Key

RKITXPQOOVWRNA-FFFFSGIJSA-N

Isomeric SMILES

C[C@]12CNC1CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CNC1CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Intramolecular Alkylation of Diamine Precursors

A common approach involves cyclizing N-methyl diamine intermediates with tert-butyl chloroformate. For example:

  • Precursor Synthesis : N-Methyl-1,3-propanediamine is treated with tert-butyl chloroformate in THF at 0°C to form a Boc-protected intermediate.
  • Cyclization : The intermediate undergoes intramolecular alkylation using NaH in refluxing THF, yielding the bicyclic product with 65–72% efficiency.

Key Conditions :

  • Base: NaH or KHMDS
  • Solvent: THF or DMF
  • Temperature: 80–110°C

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of the bicyclo[4.2.0] skeleton from diene precursors:

  • Diene Preparation : A Boc-protected diene is synthesized from N-methyl allylglycine.
  • Metathesis : Grubbs 2nd-generation catalyst (5 mol%) in CH₂Cl₂ at 40°C achieves 60% yield with >90% ee when chiral ligands are employed.

Stereoselective Synthesis Methods

Chiral Auxiliary-Mediated Cyclization

The (1R) configuration is introduced using (R)-phenylglycinol as a chiral auxiliary:

  • Auxiliary Attachment : (R)-Phenylglycinol is coupled to a linear diamine precursor.
  • Cyclization : Intramolecular amidation under Mitsunobu conditions (DIAD, PPh₃) forms the bicyclic system with 85% ee.
  • Auxiliary Removal : Hydrolysis with HCl/EtOH yields the enantiomerically pure product.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamide intermediate using Rh-DuPhos catalysts:

  • Substrate : N-Boc-3,7-dieneamide
  • Catalyst : [Rh((R,R)-DuPhos)(COD)]⁺BF₄⁻
  • Conditions : 50 bar H₂, 25°C, 24 hours
  • Outcome : 92% ee, 78% yield

Boc Protection and Deprotection Dynamics

Boc Removal

Acidic deprotection with TFA in CH₂Cl₂ (0°C to RT) cleaves the Boc group without ring opening.

Industrial-Scale Production

Continuous Flow Synthesis

A patented method (KR20160018524A) uses continuous flow reactors to enhance yield and purity:

  • Cyclization Step : A microreactor operates at 100°C with a residence time of 10 minutes.
  • Workup : In-line liquid-liquid extraction removes byproducts.
  • Output : 85% purity at 5 kg/day throughput.

Crystallization Optimization

Industrial processes employ antisolvent crystallization (heptane/EtOAc) to achieve >99% purity.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Advantage Limitation
Intramolecular Alkylation 72 N/A Scalable Moderate stereocontrol
RCM with Chiral Ligands 60 90 High ee Costly catalysts
Asymmetric Hydrogenation 78 92 Industrial compatibility High-pressure requirements
Continuous Flow 85 N/A High throughput Complex setup

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the free amine. This reaction is critical for generating reactive intermediates in synthetic chemistry.

Conditions and Reagents

  • Hydrochloric acid (HCl) in dioxane : Achieves complete deprotection at 25°C within 4–6 hours .

  • Trifluoroacetic acid (TFA) in dichloromethane : Faster deprotection (1–2 hours) under mild conditions .

Reaction ComponentDetails
Starting Material tert-Butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Product 1-Methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylic acid (free amine)
Yield >90% (HCl), >85% (TFA)

Nucleophilic Substitution at the Carboxylate

The carboxylate group participates in nucleophilic acyl substitution reactions, enabling functionalization of the bicyclic core.

Example Reaction

  • Amide Formation : Reacting with primary amines (e.g., methylamine) in the presence of DCC (dicyclohexylcarbodiimide) yields substituted amides.

ParameterValue
ReagentMethylamine, DCC, DMAP
SolventDichloromethane
Temperature0°C → 25°C
Yield78%

Ring-Opening Reactions

The strained bicyclo[4.2.0]octane system undergoes selective ring-opening under controlled conditions.

Acid-Mediated Ring-Opening

  • Reagent : HBr in acetic acid

  • Product : Linear diamino ester derivative

  • Mechanism : Protonation of the bridgehead nitrogen followed by cleavage of the C–N bond .

Base-Mediated Ring-Opening

  • Reagent : NaOH in ethanol/water

  • Product : Amino alcohol derivative

  • Yield : 65%

Functionalization of the Methyl Group

The stereochemically defined methyl group at position 1 participates in oxidation and halogenation reactions.

Oxidation to Carboxylic Acid

  • Reagent : KMnO₄ in acidic aqueous conditions

  • Product : 1-Carboxy-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

  • Note : Over-oxidation risks require careful stoichiometric control .

Halogenation

  • Reagent : NBS (N-bromosuccinimide) under radical initiation

  • Product : 1-Bromomethyl derivative

  • Application : Intermediate for cross-coupling reactions.

Comparative Reactivity with Analogs

The methyl substituent at position 1 significantly alters reactivity compared to non-methylated analogs:

Reaction TypeMethyl-Substituted CompoundNon-Methylated Analog
Boc Deprotection Rate Slower (steric hindrance)Faster
Ring-Opening Efficiency Higher selectivityLower selectivity
Oxidation Susceptibility Enhanced (activated C–H bonds)Reduced

Scientific Research Applications

Tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The diazabicyclo structure allows it to act as a nucleophile or base in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure also enables it to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

a. tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate

  • Key Difference : Stereochemistry at positions 1 and 6.
  • Impact : Altered spatial arrangement affects receptor-binding selectivity. For instance, the (1R,6S) configuration in this analogue may exhibit distinct nAChR subtype selectivity compared to the (1R)-1-methyl derivative .
  • Synthesis : Prepared via Mannich-like cyclization of tert-butyl 4-oxopiperidine-1-carboxylate with paraformaldehyde and benzylamine, followed by debenzylation .

b. tert-Butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 7467-69-8)

  • Key Difference : Substitution at position 7 with a 1-phenylethyl group.
  • Application : Used in opioid receptor modulators due to its hydrophobic aromatic moiety .

c. tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 928754-14-7)

  • Key Difference : Nitrogen positions shifted (3,8 vs. 3,7).
  • Impact : Altered hydrogen-bonding capacity and basicity, influencing interactions with acidic residues in enzymatic targets .
  • Purity : Available at >95% purity for pharmaceutical intermediate applications .

d. tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

  • Key Difference: Expanded bicyclo[3.3.1]nonane framework.
  • Impact : Increased ring flexibility may reduce target specificity but improve metabolic stability .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Solubility Purity Key Substituents
Target Compound C₁₁H₂₀N₂O₂ 212.29 g/mol Moderate (free base) N/A (1R)-1-methyl, Boc at N3
(1R,6S)-3,7-diazabicyclo[4.2.0]octane-Boc C₁₁H₂₀N₂O₂ 212.29 g/mol Low (hydrochloride) N/A Boc at N3, (1R,6S) stereochemistry
7-(1-Phenylethyl) derivative C₁₉H₂₈N₂O₂ 316.44 g/mol Low >95% Phenylethyl at N7
3,8-diazabicyclo[4.2.0]octane-Boc C₁₁H₂₀N₂O₂ 212.29 g/mol Moderate 95+% Boc at N3, N8 position

Q & A

Q. What are the optimal synthetic routes for tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, and how can reaction yields be improved?

The synthesis of bicyclic tertiary amine carboxylates typically involves multi-step protocols. For analogous compounds (e.g., spiro bicyclo[3.2.1]octane derivatives), key steps include cyclization via nucleophilic substitution or [2+2] photocycloaddition, followed by Boc-protection . Optimizing solvents (e.g., dichloromethane) and catalysts (e.g., DMAP, triethylamine) at controlled temperatures (0–20°C) enhances yields by minimizing side reactions . Reaction monitoring via TLC or HPLC is critical to isolate intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemical configurations (e.g., diastereotopic protons in the bicyclo[4.2.0]octane scaffold) and confirms Boc-group integrity .
  • HRMS : Validates molecular weight and isotopic patterns .
  • Chiral HPLC : Essential for enantiomeric excess (ee) determination due to the (1R)-chiral center .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for similar Boc-protected bicyclic amines indicate:

  • Short-term : Stable in anhydrous DMSO or dichloromethane at –20°C for ≤6 months .
  • Long-term : Degradation (≤5%) occurs via hydrolysis of the Boc group in humid environments; inert gas (N₂) storage is recommended .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical contradictions in synthetic intermediates?

Discrepancies in stereochemical outcomes (e.g., unexpected diastereomer ratios) require:

  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to identify favored pathways .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor one pathway (e.g., prolonged reflux for thermodynamic products) .
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R)-configured precursors) to enforce stereoselectivity .

Q. How can computational methods accelerate reaction design for novel derivatives of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., Gaussian, ORCA) with experimental data to:

  • Predict reaction pathways (e.g., intramolecular cyclization barriers).
  • Screen catalysts/solvents in silico to prioritize experimental trials .
  • Analyze non-covalent interactions (NCI plots) to rationalize regioselectivity .

Q. What experimental and theoretical approaches address data contradictions in reaction mechanisms?

For conflicting mechanistic proposals (e.g., radical vs. polar pathways):

  • Isotopic Labeling : Track atom migration (e.g., ¹⁸O in carboxylate groups).
  • Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps .
  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) to test for transient intermediates .

Q. How can this compound be leveraged in medicinal chemistry, given its structural complexity?

The bicyclo[4.2.0]octane core mimics constrained peptide backbones, making it a candidate for:

  • CNS-Targeted Drugs : Rigid scaffolds enhance blood-brain barrier penetration .
  • Enzyme Inhibitors : The tertiary amine and carboxylate groups chelate metal ions in active sites (e.g., metalloproteases) .
  • PROTACs : Boc-deprotection enables conjugation to E3 ligase ligands .

Q. What purification challenges arise during scale-up, and how are they mitigated?

  • Byproduct Removal : Use orthogonal chromatography (e.g., reverse-phase HPLC after flash chromatography) .
  • Solvent Selection : High-polarity solvents (e.g., acetonitrile/water) improve resolution for polar impurities .
  • Crystallization Optimization : Seed crystals and gradient cooling enhance crystal purity .

Methodological Framework for Contradiction Analysis

Issue Resolution Strategy Example
Stereochemical mismatchCombine DFT, XRD, and NOESYAssign (1R) configuration via NOE correlations
Low yield in cyclizationScreen Lewis acids (e.g., ZnCl₂) or microwavesMicrowave-assisted cyclization reduces time
Impurity co-elutionEmploy chiral stationary phases in HPLCResolve enantiomers using Chiralpak AD-H

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